molecular formula C7H3BrClN3 B13659420 8-Bromo-2-chloropyrido[3,4-d]pyrimidine

8-Bromo-2-chloropyrido[3,4-d]pyrimidine

Cat. No.: B13659420
M. Wt: 244.47 g/mol
InChI Key: AOFHJNJNMYLZLH-UHFFFAOYSA-N
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Description

8-Bromo-2-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridopyrimidine core. Pyridopyrimidines are known for their wide range of biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloropyrido[3,4-d]pyrimidine typically involves the bromination and chlorination of pyridopyrimidine derivatives. One common method involves the bromination of 2-aminonicotinic acid followed by cyclization and chlorination. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents like bromine or chlorine gas can be used for electrophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-Bromo-2-chloropyrido[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a CXCR2 antagonist, it binds to the CXCR2 receptor and inhibits its signaling pathway. This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory and autoimmune diseases . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-chloropyrido[3,4-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for substitution reactions. This dual halogenation also contributes to its diverse biological activities and makes it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

8-bromo-2-chloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H3BrClN3/c8-6-5-4(1-2-10-6)3-11-7(9)12-5/h1-3H

InChI Key

AOFHJNJNMYLZLH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC(=NC=C21)Cl)Br

Origin of Product

United States

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